Cas no 710-18-9 (4-(Trifluoromethoxy)anisole)

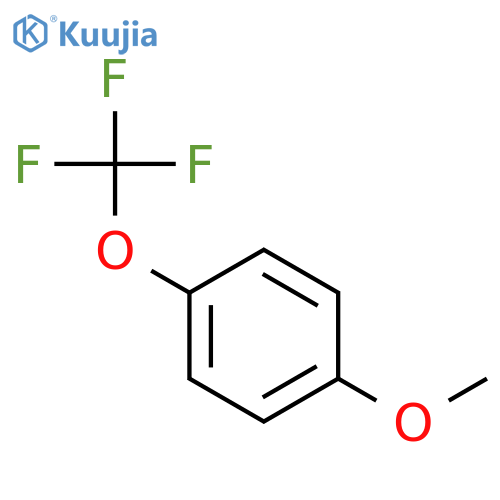

4-(Trifluoromethoxy)anisole structure

商品名:4-(Trifluoromethoxy)anisole

4-(Trifluoromethoxy)anisole 化学的及び物理的性質

名前と識別子

-

- 1-Methoxy-4-(trifluoromethoxy)benzene

- 4-(Trifluoromethoxy)anisole

- p-(Trifluoromethoxy)anisole

- 1-methoxy-4-trifluoromethoxybenzene

- 2-methoxy-5-trifluoromethoxybenzene

- 4-(Trifluoromethoxy)A

- 4-METHOXY(TRIFLUOROMETHOXY)BENZENE

- 4-trifluoromethoxyanisole

- Hydroquinonemethyltrifluoromethylether

- para-methoxytrifluoromethoxybenzene

- p-trifluoromethoxyanisole

- S37

- Benzene, 1-methoxy-4-(trifluoromethoxy)-

- HYDROQUINONE METHYL TRIFLUOROMETHYL ETHER

- trifluoro(4-methoxyphenoxy)methane

- PubChem3570

- 4-(trifluoromethoxy)-anisole

- KSC494C8L

- NOAFZIOGGDPYKK-UHFFFAOYSA-

- NOAFZIOGGDPYKK-UHFFFAOYSA-N

- 4-(Trifluoromethoxy)anisole,

- SCHEMBL514500

- F21452

- AM61650

- T1779

- NS00123819

- A9330

- CS-0081133

- XUXZDVZINBFGOV-UHFFFAOYSA-N

- SY017771

- 4-(Trifluoromethoxy)anisole, 98%

- FT-0616871

- PS-11525

- J-513897

- 710-18-9

- AKOS005257820

- InChI=1/C8H7F3O2/c1-12-6-2-4-7(5-3-6)13-8(9,10)11/h2-5H,1H3

- MFCD00216942

- DTXSID60369307

- DB-024223

-

- MDL: MFCD00216942

- インチ: 1S/C8H7F3O2/c1-12-6-2-4-7(5-3-6)13-8(9,10)11/h2-5H,1H3

- InChIKey: NOAFZIOGGDPYKK-UHFFFAOYSA-N

- ほほえんだ: FC(OC1C([H])=C([H])C(=C([H])C=1[H])OC([H])([H])[H])(F)F

- BRN: 2556809

計算された属性

- せいみつぶんしりょう: 192.04000

- どういたいしつりょう: 192.04

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 150

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 18.5

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

じっけんとくせい

- 色と性状: 流体。

- 密度みつど: 1.266 g/mL at 25 °C(lit.)

- ふってん: 164 °C(lit.)

- フラッシュポイント: 華氏温度:136.4°f

摂氏度:58°c - 屈折率: n20/D 1.432(lit.)

- PSA: 18.46000

- LogP: 2.59380

- ようかいせい: まだ確定していません。

4-(Trifluoromethoxy)anisole セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H226-H315-H319

- 警告文: P210-P233-P240-P241+P242+P243-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P403+P235-P501

- 危険物輸送番号:UN1993

- WGKドイツ:3

- 危険カテゴリコード: 20/21/22-36/37/38

- セキュリティの説明: S37/39-S26-S36-S23

-

危険物標識:

- 包装カテゴリ:III

- セキュリティ用語:3

- リスク用語:R36/37/38

- 危険レベル:3

- 包装等級:III

- 危険レベル:3

- 包装グループ:III

4-(Trifluoromethoxy)anisole 税関データ

- 税関コード:2909309090

- 税関データ:

中国税関コード:

2909309090概要:

2909309090他の芳香族エーテル及びそのハロゲン化誘導体/スルホン化/硝化誘導体(亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2909309090その他の芳香族エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%

4-(Trifluoromethoxy)anisole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Oakwood | 007532-25g |

4-(Trifluoromethoxy)anisole |

710-18-9 | 98% | 25g |

$85.00 | 2024-07-19 | |

| abcr | AB112784-25 g |

4-(Trifluoromethoxy)anisole, 98%; . |

710-18-9 | 98% | 25g |

€68.50 | 2022-09-01 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A19746-25g |

4-(Trifluoromethoxy)anisole, 98+% |

710-18-9 | 98+% | 25g |

¥1779.00 | 2023-02-26 | |

| TRC | T899465-5g |

4-(Trifluoromethoxy)anisole |

710-18-9 | 5g |

$ 65.00 | 2022-06-02 | ||

| TRC | T899465-25g |

4-(Trifluoromethoxy)anisole |

710-18-9 | 25g |

$ 160.00 | 2022-06-02 | ||

| BAI LING WEI Technology Co., Ltd. | 103364-5G |

4-(Trifluoromethoxy)anisole, 98% |

710-18-9 | 98% | 5G |

¥ 115 | 2022-04-26 | |

| Alichem | A015000621-1g |

4-(Trifluoromethoxy)anisole |

710-18-9 | 97% | 1g |

$1445.30 | 2023-09-01 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T15630-5g |

1-Methoxy-4-(trifluoromethoxy)benzene |

710-18-9 | 98% | 5g |

¥31.0 | 2023-09-06 | |

| Apollo Scientific | PC7434C-5g |

4-(Trifluoromethoxy)anisole |

710-18-9 | 98% | 5g |

£8.00 | 2024-05-25 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T828867-25g |

4-(Trifluoromethoxy)anisole |

710-18-9 | 98% | 25g |

¥100.10 | 2022-08-31 |

4-(Trifluoromethoxy)anisole 関連文献

-

Lingling Shan,Zhanhu Ma,Caiyun Ou,Yinxia Cai,Yuyang Ma,Yong Guo,Xiaoyu Ma,Chao Liu Org. Biomol. Chem. 2023 21 3789

-

Qiongzhen Lin,Yongan Liu,Zhiwei Xiao,Liping Zheng,Xiumiao Zhou,Yong Guo,Qing-Yun Chen,Changge Zheng,Chao Liu Org. Chem. Front. 2019 6 447

-

Qijun Pan,Yongan Liu,Wan Pang,Jingjing Wu,Xiaoyu Ma,Xiaojun Hu,Yong Guo,Qing-Yun Chen,Chao Liu Org. Biomol. Chem. 2021 19 8999

-

Qianyi Liu,Beiqi Sun,Zheng Liu,Yi Kao,Bo-Wei Dong,Shang-Da Jiang,Feng Li,Guoquan Liu,Yang Yang,Fanyang Mo Chem. Sci. 2018 9 8731

-

Zhanhu Ma,Yongan Liu,Xiaoyu Ma,Xiaojun Hu,Yong Guo,Qing-Yun Chen,Chao Liu Org. Chem. Front. 2022 9 1115

710-18-9 (4-(Trifluoromethoxy)anisole) 関連製品

- 142738-94-1(1-methoxy-3-(trifluoromethoxy)benzene)

- 827-99-6(3-(Trifluoromethoxy)phenol)

- 4907-84-0(Prothixene hydrochloride)

- 828-27-3(4-(Trifluoromethoxy)phenol)

- 458-92-4((Difluoromethoxy)benzene)

- 456-55-3((Trifluoromethoxy)benzene)

- 87789-47-7(4-(Difluoromethoxy)phenol)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量